molecular formula C23H21ClN4O5 B2915872 N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-78-4

N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2915872
CAS No.: 941876-78-4
M. Wt: 468.89
InChI Key: HIUWJCODIUTQAK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-oxo-pyrazolo[1,5-a]pyrazin-5(4H)-yl core. Key structural features include:

  • A 3,4-dimethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring.
  • An acetamide side chain at position 5, linked to a 3-chloro-4-methoxyphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5/c1-31-19-7-5-15(11-16(19)24)25-22(29)13-27-8-9-28-18(23(27)30)12-17(26-28)14-4-6-20(32-2)21(10-14)33-3/h4-12H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUWJCODIUTQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_3O_3 with a molecular weight of 393.84 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring, along with a pyrazolo[1,5-a]pyrazine moiety that contributes to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Cytotoxicity : Studies have shown that related pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, one study demonstrated selective cytotoxicity against melanoma cells, suggesting a potential role in cancer therapy .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammation. Similar compounds have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production, thus affecting pigmentation and potentially influencing melanoma cell viability .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activities, which could be attributed to their structural features that allow interaction with microbial cell membranes .

Biological Activity Data

Activity Effect Reference
CytotoxicitySelectively toxic to melanoma cells
Enzyme InhibitionInhibits tyrosinase activity
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Cytotoxic Effects on Melanoma : A study focused on a related compound demonstrated significant cytotoxic effects on human melanoma cells (VMM917), where the compound induced S-phase cell cycle arrest and reduced melanin content . This suggests potential therapeutic applications in treating melanoma.
  • Antimicrobial Activity : Another investigation into similar pyrazole derivatives highlighted their efficacy against bacterial strains, indicating possible applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The trifluoromethyl group in and increases molecular weight by ~70–80 Da compared to non-fluorinated analogs. Chlorine and methoxy substituents contribute moderately to molecular weight (e.g., +35.5 Da per Cl atom).

Bioactivity Trends: While biological data for the target compound is unavailable, analogs with 4-chlorophenyl () or trifluoromethylphenyl () groups often exhibit enhanced pharmacokinetic properties due to increased lipophilicity . Compounds with 3,4-dimethoxyphenyl substituents () may target adenosine receptors or kinases, as seen in related pyrazolo-pyrimidine derivatives .

Functional Group Modifications and Activity

  • Acetamide Linkage : Replacing the acetamide with a thioacetamide (e.g., ) can alter binding affinity. For example, N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (C₁₉H₁₄ClF₂N₃O₃S, MW 437.8) showed improved solubility but reduced metabolic stability in preclinical models .
  • Chlorophenyl (): Increases steric bulk and hydrophobicity, favoring membrane penetration.

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